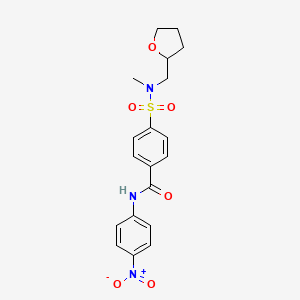

![molecular formula C16H19NO5S2 B2454346 Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate CAS No. 2097929-36-5](/img/structure/B2454346.png)

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

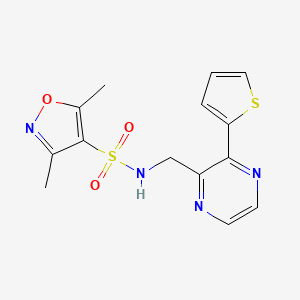

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

科学的研究の応用

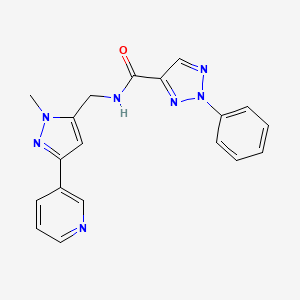

Synthesis and Chemical Properties

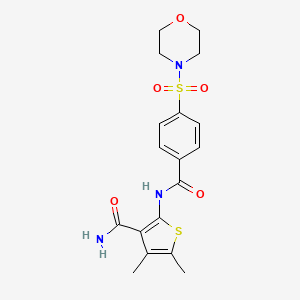

Research on related compounds highlights innovative synthetic approaches and chemical properties. For instance, the synthesis of sulfonamide derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold demonstrated strong affinities towards carbonic anhydrase isozymes, showcasing their potential in medical chemistry for intraocular pressure lowering properties (Casini et al., 2002). Another study focused on the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, highlighting their unique luminescence properties and potential in optical materials research (Kim et al., 2021).

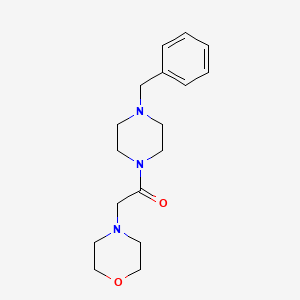

Biological Applications

The biological activity of similar compounds has been extensively studied. For example, sulfonamide-derived ligands and their transition metal complexes were synthesized and showed moderate to significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Chohan & Shad, 2011). Another study described the antimicrobial activity of novel sulfonated thin-film composite nanofiltration membranes, demonstrating their effectiveness in dye treatment and potential for water purification technologies (Liu et al., 2012).

Photophysical and Electrochemical Studies

Investigations into the photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate derivatives, provide insights into their excited-state behaviors and potential applications in photodynamic therapy and luminescent materials (Kim et al., 2021). Additionally, the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yields, underlining their utility as potent photosensitizers in cancer treatment (Pişkin et al., 2020).

作用機序

Target of Action

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex compound that likely interacts with multiple targets. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes or the modulation of cellular signaling pathways .

Result of Action

Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may have a variety of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation, the modulation of inflammatory responses, or the disruption of microbial growth .

Action Environment

The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms . .

特性

IUPAC Name |

methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S2/c1-16(19,9-12-7-8-23-10-12)11-17-24(20,21)14-5-3-13(4-6-14)15(18)22-2/h3-8,10,17,19H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGBYWHCGDMLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)